N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide
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Overview
Description
N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a chemical compound belonging to the benzopyran familyThese compounds are widely found in nature and have significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticoagulant agent.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide include other benzopyran derivatives such as:
- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
- 4-Formyl-7-(diethylamino)-coumarin
- 7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the N-hydroxy group may enhance its reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
89228-63-7 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
N-hydroxy-6-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H9NO4/c1-6-2-3-9-7(4-6)5-8(10(13)12-15)11(14)16-9/h2-5,15H,1H3,(H,12,13) |
InChI Key |
RKZOEUMPTLSLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NO |
Origin of Product |
United States |
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